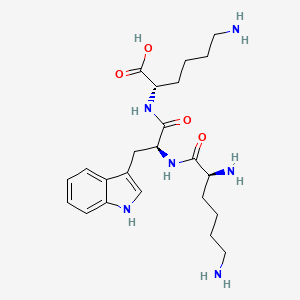

H-Lys-Trp-Lys-OH

描述

准备方法

合成路线和反应条件

H-Lys-Trp-Lys-OH 的合成通常涉及固相多肽合成 (SPPS),这是一种广泛用于多肽生产的方法。该过程从将 C 端氨基酸(赖氨酸)连接到固体树脂开始。 然后通过偶联反应依次添加受保护的氨基酸(色氨酸和赖氨酸)来延长肽链 . 每个偶联步骤后都进行脱保护,以去除保护基团,从而允许添加下一个氨基酸。 最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法

在工业环境中,可以使用自动多肽合成仪来扩大 this compound 的生产规模。 这些机器自动化了偶联和脱保护的重复循环,极大地提高了合成的效率和产量 . 使用高通量纯化技术,例如制备型 HPLC,可确保生产出适合研究应用的高纯度多肽 .

化学反应分析

反应类型

H-Lys-Trp-Lys-OH 会发生各种化学反应,包括:

氧化: 色氨酸残基可以被氧化形成犬尿氨酸衍生物.

常用试剂和条件

主要产品

氧化: 色氨酸氧化产生的犬尿氨酸衍生物.

还原: 具有修饰二硫键的还原多肽.

取代: 酰化或烷基化的赖氨酸残基.

科学研究应用

Antimicrobial Properties

H-Lys-Trp-Lys-OH exhibits significant antibacterial and antiviral activities . Research indicates that this peptide can effectively combat various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism of action often involves disrupting bacterial membranes or inhibiting viral replication, which is crucial in addressing antibiotic resistance and viral infections .

Drug Delivery Systems

The compound has been explored as a component in drug and gene delivery systems . Studies have demonstrated that this compound can enhance the stability and efficacy of drug formulations. For instance, when combined with single-walled carbon nanotubes (SWCNTs), it forms stable dispersions that improve the delivery of therapeutic agents to target cells . This application is particularly valuable in cancer therapy, where targeted delivery can minimize side effects.

Peptide Synthesis

As a building block in peptide synthesis, this compound plays a pivotal role in creating more complex peptides that are essential for various biological functions. Its incorporation into larger peptide sequences can enhance biological activity due to the presence of lysine and tryptophan, which are known for their roles in cellular signaling and interaction .

Neuroscience Research

In neuroscience, this compound has been utilized to study neurotransmitter functions and interactions. The presence of tryptophan is particularly relevant as it is a precursor to serotonin, a critical neurotransmitter involved in mood regulation . Understanding these interactions can lead to insights into neurodegenerative diseases and potential therapeutic interventions.

Immunology Applications

The peptide has shown promise in immunology, particularly in modulating immune responses. Research indicates that peptides like this compound can activate immune cells such as neutrophils, enhancing their ability to respond to infections . This property could be harnessed for developing vaccines or immunotherapies.

Cosmetic Industry

Beyond biomedical applications, this compound is being explored in the cosmetic industry for its potential benefits in skin care formulations. Its moisturizing and skin-repairing properties make it an attractive ingredient for products aimed at improving skin health and appearance .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on antimicrobial activity | Demonstrated effectiveness against Escherichia coli and other pathogens | Antimicrobial agent development |

| Drug delivery system research | Enhanced stability when combined with SWCNTs | Targeted drug delivery |

| Neuroscience studies | Investigated role in neurotransmitter function | Insights into mood disorders |

| Immunology research | Activated neutrophils, enhancing immune response | Vaccine development |

作用机制

H-Lys-Trp-Lys-OH 主要通过与其与细菌膜的相互作用来发挥作用。 带正电的赖氨酸残基促进与带负电的细菌膜的静电相互作用,导致膜破坏和细胞裂解 . 色氨酸残基增强了多肽插入膜疏水核心的能力,进一步使其不稳定 . 这种双重作用机制有助于该多肽的强大抗菌和抗病毒活性 .

与相似化合物的比较

相似化合物

H-Lys-Trp-OH: 具有类似抗菌特性的二肽,但效力较低.

H-Lys-Lys-Gly-OH: 具有不同氨基酸组成和生物活性的三肽.

H-Lys-Lys-OH: 另一个具有赖氨酸残基的三肽,用于研究蛋白质代谢.

独特性

This compound 由于其赖氨酸和色氨酸残基的独特组合而脱颖而出,这种组合赋予了其强大的静电相互作用和膜插入能力 . 这种组合增强了其与类似多肽相比的抗菌效力 .

相似化合物的比较

Similar Compounds

H-Lys-Trp-OH: A dipeptide with similar antimicrobial properties but lower potency.

H-Lys-Lys-Gly-OH: A tripeptide with different amino acid composition and biological activity.

H-Lys-Lys-OH: Another tripeptide with lysine residues, used for studying protein metabolism.

Uniqueness

H-Lys-Trp-Lys-OH stands out due to its unique combination of lysine and tryptophan residues, which confer both strong electrostatic interactions and membrane insertion capabilities . This combination enhances its antimicrobial potency compared to similar peptides .

生物活性

H-Lys-Trp-Lys-OH, a synthetic peptide composed of two lysine residues and one tryptophan residue, has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 460.57 g/mol

- Density : 1.251 g/cm³

- Boiling Point : 931.6°C at 760 mmHg

- Flash Point : 517.2°C

The compound is synthesized primarily using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids while minimizing side reactions.

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses both antibacterial and antiviral activities. These properties are particularly relevant in the development of new therapeutic agents to combat resistant strains of bacteria and viruses .

- Protein Binding : The lysine residues in the peptide can form ionic interactions with various biological targets, enhancing its binding affinity and potentially influencing its biological effects.

- Cation-π Interactions : The presence of tryptophan allows for cation-π interactions, which are significant in protein-ligand binding. This feature may enhance the peptide's stability and efficacy in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Notable Activity |

|---|---|---|

| H-Lys-Trp-OH | Lysine + Tryptophan | ACE inhibitor |

| H-Trp-Ile-Lys-OH | Tryptophan + Isoleucine + Lysine | Antimicrobial activity |

| H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH | Multiple amino acids | Inhibitor of platelet activation |

| This compound | Lysine + Tryptophan + Lysine | Antibacterial and antiviral activity |

The specific arrangement of two lysines flanking a tryptophan residue in this compound may enhance its binding affinity compared to other peptides with different sequences or compositions.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study highlighted the antibacterial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antibiotics .

- Pharmacophore Modeling : Research utilizing pharmacophore modeling and molecular docking studies has shown that modifications to the peptide structure can enhance its biological activity. These studies suggest that optimizing the sequence could lead to more potent antimicrobial agents .

- Conformational Flexibility : Investigations into the conformational dynamics of this compound revealed that the peptide exhibits multiple distinct conformations in solution, which may contribute to its flexibility and resistance to protease degradation. This characteristic is crucial for maintaining activity in physiological environments .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZYVTZDVZBJJ-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959443 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38579-27-0 | |

| Record name | Lysyltryptophyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38579-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyl-tryptophyl-alpha-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。